molecular formula C4H4N4O4 B3060975 1H-Imidazole, 2-methyl-1,4-dinitro- CAS No. 19182-82-2

1H-Imidazole, 2-methyl-1,4-dinitro-

Cat. No. B3060975
CAS RN: 19182-82-2
M. Wt: 172.1 g/mol
InChI Key: BVFZUJRMDAZULW-UHFFFAOYSA-N
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Description

“1H-Imidazole, 2-methyl-1,4-dinitro-” is a derivative of imidazole . It is an aromatic heterocyclic organic compound with the molecular formula C4H4N4O4 .


Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest in recent years . The main method involves the acid-catalysed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .


Molecular Structure Analysis

The molecular structure of “1H-Imidazole, 2-methyl-1,4-dinitro-” is characterized by a five-membered ring containing two nitrogen atoms . The molecular weight is 172.099 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Imidazole, 2-methyl-1,4-dinitro-” include a density of 1.8±0.1 g/cm3, a boiling point of 427.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . The compound also has a molar refractivity of 36.6±0.5 cm3 and a polar surface area of 109 Å2 .

Scientific Research Applications

  • Synthesis and Characterization :

    • Luo et al. (2017) optimized the synthesis of 1-methyl-4,5-dinitro-1H-imidazole, a compound related to 1H-Imidazole, 2-methyl-1,4-dinitro-, which demonstrates good thermal stability. This highlights its potential in applications requiring stable compounds under thermal stress (Luo et al., 2017).
    • Qinglon (2014) synthesized a novel compound, methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate (MHDIB), from a similar class of compounds. This process involved a one-pot synthesis method, underlining the versatility of these compounds in chemical synthesis (Qinglon, 2014).
  • Reactivity and Mechanism Studies :

    • Gallardo-Fuentes et al. (2016) studied the ANRORC-like ring transformation mechanism in nitroimidazole derivatives. This research provides insights into the chemical reactivity of such compounds, which is crucial for their application in synthesis and material design (Gallardo-Fuentes et al., 2016).
  • Application in Polymer Science :

    • Rafiee and Rasekh (2017) developed a novel triaryl imidazole-containing diamine and used it to prepare aromatic polyimides. These polymers showed good solubility and thermal stability, indicating potential applications in advanced polymer technologies (Rafiee & Rasekh, 2017).
    • Rafiee and Mohagheghnezhad (2018) further explored polyimides with aromatic heterocyclic structure derived from imidazole. These polymers were found to be efficient adsorbents for removing malachite green dye and Cu ions from aqueous solutions, suggesting environmental applications (Rafiee & Mohagheghnezhad, 2018).
  • Potential in Nanotechnology :

    • Wu et al. (2019) discovered that 1H-imidazole can form hydrogen-bonding networks during scanning tunnelling microscopy-break junction experiments. This behavior could be utilized in the development of dynamic junctions based on supramolecular interactions, indicating applications in nanotechnology and electronics (Wu et al., 2019).

properties

IUPAC Name

2-methyl-1,4-dinitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-3-5-4(7(9)10)2-6(3)8(11)12/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFZUJRMDAZULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454960
Record name 1H-Imidazole, 2-methyl-1,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole, 2-methyl-1,4-dinitro-

CAS RN

19182-82-2
Record name 1H-Imidazole, 2-methyl-1,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Gallardo-Fuentes, R Contreras… - RSC advances, 2016 - pubs.rsc.org
The mechanism of the ANRORC-like ring transformation of nitroimidazole derivatives towards aniline has been studied by fully exploring the potential energy surface (PES). For this …
Number of citations: 2 pubs.rsc.org

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